2'-氟-N4-苯甲酰-5'-O-dmt-2'-脱氧胞苷-3'-CE-磷酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

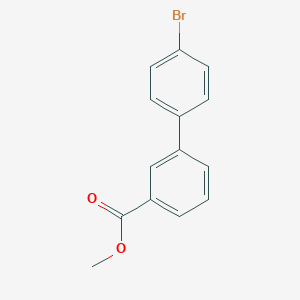

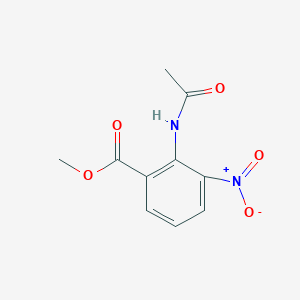

The synthesis of 2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite usually involves organic synthetic chemistry methods, which require intricate steps and conditions . The reaction is usually catalyzed by 1H-tetrazole or 4,5-dicyanoimidazole in acetonitrile .Molecular Structure Analysis

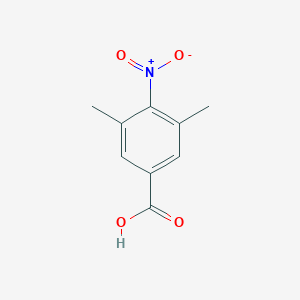

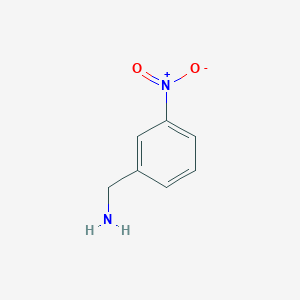

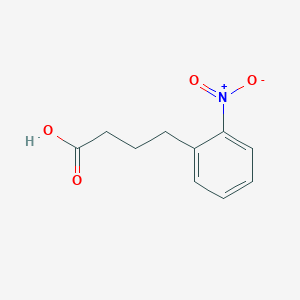

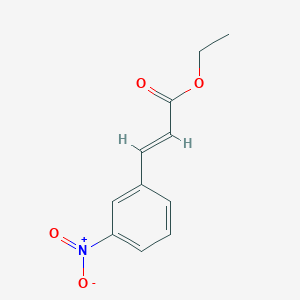

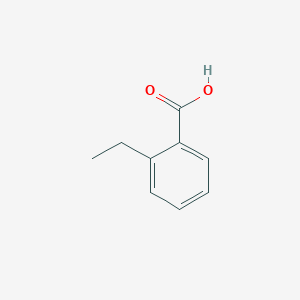

The structure of 2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite contains benzoyl, DMT protective group, and difluorocytosine moieties .Chemical Reactions Analysis

2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite is a highly versatile and efficient synthetic reagent . It is used in the synthesis of DNA and plays a key role in DNA modification .Physical And Chemical Properties Analysis

This compound is an organic phosphoester with high chemical stability, easy to synthesize and handle . Its molecular formula is C46H51FN5O8P and its molecular weight is 851.9 g/mol.科学研究应用

Oligonucleotide Synthesis for Diagnostic Assays

2’-F-Bz-dC Phosphoramidite: is a key building block in the chemical synthesis of oligonucleotides, which are essential for creating specific probes used in diagnostic assays . These synthetic oligos can be easily modified or labeled to function effectively in various diagnostic platforms, including PCR-based tests, microarrays, and other nucleic acid detection methods.

Antisense Oligonucleotides for Therapeutic Applications

The compound is utilized in the design of antisense oligonucleotides (ASOs). These ASOs are synthetic strands of DNA or RNA that can bind to the mRNA of a target gene and modulate its expression . This application is particularly promising for the treatment of genetic disorders, cancers, and viral infections.

siRNA Synthesis for Gene Silencing

2’-F-Bz-dC Phosphoramidite: is also used in the synthesis of small interfering RNAs (siRNAs), which play a crucial role in the RNA interference (RNAi) pathway . siRNAs can be designed to specifically target and degrade mRNA molecules, effectively silencing the expression of certain genes. This has potential therapeutic implications in treating diseases where gene overexpression is a factor.

Aptamer Development

Aptamers are oligonucleotide or peptide molecules that bind to a specific target molecule2’-F-Bz-dC Phosphoramidite can be incorporated into the synthesis of aptamers, enhancing their stability and binding affinity . Aptamers have a wide range of applications, including therapeutic use as drug-delivery systems and diagnostic use as biosensors.

Structural and Mutagenesis Studies

This compound is used in the synthesis of primers, probes, or oligonucleotides with specific modifications for structural and mutagenesis studies . Researchers can introduce mutations or modifications into the DNA or RNA sequence to study the effects on structure and function, which is vital for understanding genetic diseases and developing new treatments.

Nucleic Acid-Based Microarrays

2’-F-Bz-dC Phosphoramidite: contributes to the creation of nucleic acid-based microarrays, which are used for large-scale screening and analysis of gene expression . These microarrays can be customized with various probes to detect specific sequences, allowing for the simultaneous analysis of thousands of genes.

作用机制

Target of Action

2’-F-Bz-dC Phosphoramidite, also known as 2’-Fluoro-N4-benzoyl-5’-O-dmt-2’-deoxycytidine-3’-CE-phosphoramidite, is primarily used in the synthesis of oligoribonucleotides . These oligoribonucleotides can be DNA, RNA, or their analogs . The compound’s primary targets are therefore the nucleic acid sequences that these oligoribonucleotides are designed to interact with .

Mode of Action

The compound interacts with its targets by hybridizing to the complementary nucleic acid sequences . The 2’-Fluoro modification in the compound helps the nucleosides adopt an RNA-type sugar conformation, which is more thermodynamically stable than the DNA-type sugar conformation . This increased stability enhances the compound’s binding affinity to its targets .

Biochemical Pathways

The compound affects the biochemical pathways involving the synthesis and function of nucleic acids . By forming stable duplexes with RNA, the compound can inhibit the replication of viruses . It can also be used to synthesize antisense oligonucleotide analogs, which can induce apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound is used in the synthesis of oligoribonucleotides, which suggests that its bioavailability would depend on the properties of the resulting oligoribonucleotides .

Result of Action

The compound’s action results in the formation of stable duplexes with RNA, which can inhibit the replication of viruses . When used to synthesize antisense oligonucleotide analogs, the compound can induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by the recommended storage conditions . The compound’s efficacy can also be influenced by the presence of nucleases, although the corresponding phosphorothioate linkages are highly resistant .

安全和危害

This compound is usually used for research and synthetic chemistry in laboratories. Operators need to pay attention to protection and safety measures. They should avoid skin contact and inhalation of its gas, and it should be operated under well-ventilated laboratory conditions . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

属性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKJPMGSTGVCJJ-GNUWXFRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51FN5O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-F-Bz-dC Phosphoramidite | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。